Fmoc-Asu(OtBu)-OH

Description

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO6/c1-27(2,3)34-24(29)16-6-4-5-15-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPCAXORIFXUMN-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678867 | |

| Record name | (2S)-8-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276869-41-1 | |

| Record name | (2S)-8-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Asu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asu(OtBu)-OH, with the systematic name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid, is a non-proteinogenic amino acid derivative crucial for advanced peptide synthesis.[1][2] Its unique structure, featuring a C8 α-aminosuberic acid backbone, offers a valuable tool for introducing hydrophilicity and conformational flexibility into peptide structures. The strategic placement of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a tert-butyl (OtBu) ester on the side-chain carboxyl group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[3] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound in modern peptide chemistry and drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in peptide synthesis. The following tables summarize the key quantitative data available for this compound.

Table 1: General Chemical Properties [2][3][4]

| Property | Value |

| CAS Number | 276869-41-1 |

| Molecular Formula | C₂₇H₃₃NO₆ |

| Molecular Weight | 467.55 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥97% (HPLC) |

Table 2: Physical and Spectroscopic Properties [3]

| Property | Value |

| Optical Rotation | [α]D²⁰ = -11 ± 2º (c=1 in DMF) |

| Storage Temperature | 2-8°C |

Solubility:

This compound is generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). While specific quantitative solubility data is not extensively published, its structural analogues, Fmoc-protected amino acids, exhibit good solubility in these polar aprotic solvents.[5][6] It is recommended to perform solubility tests for specific applications and concentrations.

Stability:

The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines, forming the basis of its use in SPPS. The tert-butyl ester protecting the side chain is stable to the basic conditions used for Fmoc deprotection but is cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin.[7]

Experimental Protocols

The use of this compound in solid-phase peptide synthesis follows the well-established Fmoc/tBu strategy. Below are detailed methodologies for the key steps in the process.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step to allow for the coupling of the next amino acid.

-

Reagents:

-

20% Piperidine (B6355638) in DMF (v/v)

-

-

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

References

- 1. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Fmoc-L-glutamic acid 5-tert-butyl ester | TargetMol [targetmol.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

Technical Guide: Fmoc-Asu(OtBu)-OH for Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid ω-tert-butyl ester, commonly known as Fmoc-Asu(OtBu)-OH. This reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and other advanced research applications.

Core Compound Overview

This compound is a derivative of L-α-aminosuberic acid, a non-proteinogenic amino acid. It is strategically modified with two key protecting groups:

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: Attached to the α-amino group, this base-labile protecting group is stable under acidic conditions, allowing for the selective deprotection of side-chain protecting groups. It is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

-

OtBu (tert-Butyl) Group: This acid-labile group protects the ω-carboxyl group on the side chain. It prevents unwanted side reactions during peptide coupling and is removed during the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA).

This orthogonal protection scheme makes this compound an invaluable building block for introducing a dicarboxylic acid moiety into a peptide sequence, which can be useful for creating crosslinks, attaching other molecules, or modifying the overall charge and conformation of the peptide.

Quantitative and Physicochemical Data

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 467.56 g/mol | [1][2] |

| Molecular Formula | C₂₇H₃₃NO₆ | [1][3] |

| CAS Number | 276869-41-1 | [1][3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 97% (HPLC) | [1][2] |

| Optical Rotation | [α]D²⁰ = -11 ± 2º (c=1 in DMF) | [1] |

| IUPAC Name | (2S)-8-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-8-oxooctanoic acid | [2] |

| Storage Conditions | 0-8 °C; some suppliers recommend -20°C for long-term storage. | [1][2] |

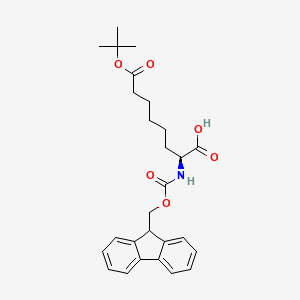

Molecular Structure

The chemical structure of this compound is depicted below, illustrating the spatial arrangement of the Fmoc, OtBu, and amino acid components.

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

This compound is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized workflow and a representative experimental protocol for its incorporation into a peptide chain.

General Workflow for SPPS using this compound

The following diagram outlines the iterative cycle of SPPS for adding an amino acid residue to a growing peptide chain anchored to a solid support (resin).

Caption: General workflow for Solid-Phase Peptide Synthesis.

Representative Experimental Protocol: Coupling Reaction

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amino group.

-

This compound.

-

Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base, e.g., DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.

-

Anhydrous, amine-free DMF (N,N-Dimethylformamide).

-

Reaction vessel for SPPS.

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

If the N-terminal amino acid is Fmoc-protected, perform the deprotection step by treating the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Thoroughly wash the resin with DMF (3-5 times) followed by isopropanol (B130326) (IPA) (2-3 times) and again with DMF (3-5 times) to remove all traces of piperidine.

-

-

Activation of this compound:

-

In a separate vial, dissolve 3-5 molar equivalents of this compound (relative to the resin substitution) in a minimal amount of DMF.

-

Add an equimolar amount of the coupling reagent (e.g., HATU) to the amino acid solution.

-

Add 2 equivalents of a non-nucleophilic base (e.g., DIPEA) to the mixture.

-

Allow the activation to proceed for 3-8 minutes at room temperature. The solution may change color.

-

-

Coupling to the Resin:

-

Drain the DMF from the washed resin.

-

Add the activated amino acid solution to the resin in the reaction vessel.

-

Agitate the mixture gently at room temperature for 1-4 hours. The reaction time may vary depending on the sequence.

-

-

Post-Coupling Wash:

-

After the coupling period, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times), IPA (2-3 times), and finally DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Monitoring and Repetition (Optional):

-

A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines.

-

If the test is positive, indicating an incomplete reaction, the coupling step (steps 2-4) can be repeated with fresh reagents.

-

This newly coupled this compound residue is now ready for the deprotection of its N-terminal Fmoc group to allow for the addition of the next amino acid in the sequence.

Applications in Drug Development and Research

This compound is a versatile building block with several applications:

-

Peptide-Based Therapeutics: It is used to design and synthesize peptide drugs with modified properties.[1] The aminosuberic acid moiety can act as a spacer or linker.

-

Bioconjugation: The free carboxyl group (after deprotection) can be used to attach peptides to other molecules like carrier proteins, labels, or drug delivery systems.[1]

-

Peptide Libraries: It is essential for creating diverse peptide libraries for screening potential drug candidates.

-

Structural Biology: It aids in the synthesis of modified peptides to study protein-protein interactions and enzyme functions.

References

Synthesis and Purification of Fmoc-Asu(OtBu)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-L-α-aminosuberic acid γ-tert-butyl ester (Fmoc-Asu(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). While specific literature detailing the synthesis of this particular derivative is scarce, this document outlines a robust and detailed methodology based on well-established protocols for analogous Fmoc-protected amino acids with side-chain tert-butyl esters. This guide covers the probable synthetic pathway, purification protocols, and expected analytical characterization, offering valuable insights for researchers in peptide chemistry and drug development.

Introduction

This compound is a derivative of L-α-aminosuberic acid, a non-proteinogenic amino acid that contains two carboxylic acid groups. In peptide synthesis, the presence of a secondary carboxylic acid in the side chain necessitates protection to prevent unwanted side reactions during peptide chain elongation. The use of a tert-butyl (OtBu) ester for the side-chain carboxylic acid and a fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group provides an orthogonal protection strategy. This allows for the selective deprotection of the Fmoc group under basic conditions for chain elongation, while the OtBu group remains stable and is typically removed under acidic conditions during the final cleavage from the solid support.

The incorporation of this compound into peptide sequences can be instrumental in creating peptides with modified pharmacokinetic profiles, enhanced stability, or novel biological activities.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process starting from L-α-aminosuberic acid. The key steps are the selective protection of the α-amino group with the Fmoc moiety, followed by the esterification of the side-chain γ-carboxyl group to a tert-butyl ester.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) |

| L-α-Aminosuberic acid | C₈H₁₅NO₄ | 189.21 |

| 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) | C₁₉H₁₅NO₅ | 337.33 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Acetone | C₃H₆O | 58.08 |

| Water (deionized) | H₂O | 18.02 |

| tert-Butanol | C₄H₁₀O | 74.12 |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 |

| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 |

| Hexanes | C₆H₁₄ | 86.18 |

| Toluene (B28343) | C₇H₈ | 92.14 |

Experimental Protocol

Step 1: Synthesis of Fmoc-L-α-Aminosuberic Acid

-

Dissolve L-α-aminosuberic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Fmoc-L-α-aminosuberic acid.

Step 2: Synthesis of this compound

-

Dissolve the crude Fmoc-L-α-aminosuberic acid (1 equivalent) in a mixture of dichloromethane and tert-butanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts such as DCU, and any di-tert-butylated species. A combination of crystallization and column chromatography is recommended to achieve high purity.

Purification Protocol

Method 1: Crystallization

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as toluene or a mixture of ethyl acetate and hexanes.

-

Heat the solution gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Flash Column Chromatography

-

Prepare a silica (B1680970) gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

The purification workflow is depicted in the following diagram.

Caption: Purification workflow for this compound.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Parameter | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₇H₃₃NO₆ |

| Molecular Weight | 467.55 g/mol |

| Purity (HPLC) | ≥98% |

| ¹H NMR | Spectrum should be consistent with the structure |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ should be observed |

Conclusion

This technical guide provides a detailed, albeit inferred, protocol for the synthesis and purification of this compound. The described methods are based on established and reliable procedures for similar Fmoc-protected amino acids and are expected to yield the desired product in good purity and yield. Researchers and professionals in the field of peptide synthesis can utilize this guide as a foundational resource for the preparation of this valuable building block, thereby facilitating the development of novel peptide-based therapeutics and research tools. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Spectroscopic Analysis of Fmoc-Asu(OtBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-α-aminosuberic acid ω-tert-butyl ester, commonly known as Fmoc-Asu(OtBu)-OH. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the known characteristics of its constituent functional groups. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for professionals engaged in peptide synthesis and drug development.

Introduction

This compound is a crucial building block in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and the tert-butyl (OtBu) ester protecting the side-chain carboxylic acid allow for controlled, sequential peptide chain elongation. Accurate characterization of this amino acid derivative is paramount to ensure the purity and identity of synthesized peptides. This guide outlines the expected spectroscopic data and general methodologies for its acquisition.

Physicochemical Properties

| Property | Value |

| CAS Number | 276869-41-1 |

| Molecular Formula | C₂₇H₃₃NO₆ |

| Molecular Weight | 467.56 g/mol |

| Appearance | White to off-white powder |

| Optical Rotation | [α]D²⁰ = -11 ± 2º (c=1 in DMF) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of similar compounds and the known spectral characteristics of the functional groups present.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the Fmoc group, the amino acid backbone, the aliphatic side chain, and the tert-butyl ester.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 7.6 | m | 4H | Aromatic protons of Fmoc group |

| ~ 7.4 - 7.2 | m | 4H | Aromatic protons of Fmoc group |

| ~ 5.5 - 5.0 | d | 1H | NH (amide) |

| ~ 4.5 - 4.2 | m | 3H | CH and CH₂ of Fmoc group |

| ~ 4.2 - 3.9 | m | 1H | α-CH of Asu |

| ~ 2.2 - 2.0 | t | 2H | CH₂ adjacent to side-chain ester |

| ~ 1.8 - 1.2 | m | 8H | Aliphatic CH₂ of Asu side chain |

| ~ 1.4 | s | 9H | tert-Butyl (OtBu) group |

| > 10 | br s | 1H | COOH |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the carbons of the Fmoc group, the carbonyls, the aliphatic chain, and the tert-butyl ester.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 170 | C=O (Carboxylic acid) |

| ~ 172 - 168 | C=O (tert-butyl ester) |

| ~ 156 - 154 | C=O (Fmoc carbamate) |

| ~ 144 - 141 | Quaternary aromatic C of Fmoc |

| ~ 128 - 120 | Aromatic CH of Fmoc |

| ~ 82 - 80 | Quaternary C of OtBu |

| ~ 68 - 66 | CH₂ of Fmoc |

| ~ 55 - 50 | α-C of Asu |

| ~ 48 - 46 | CH of Fmoc |

| ~ 35 - 25 | Aliphatic CH₂ of Asu side chain |

| ~ 28 | CH₃ of OtBu |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorption bands typical for carboxylic acids, esters, carbamates, and aromatic systems.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 2500 (broad) | O-H | Carboxylic acid stretch |

| ~ 3300 | N-H | Carbamate stretch |

| 3100 - 3000 | C-H | Aromatic stretch |

| 2980 - 2850 | C-H | Aliphatic stretch |

| ~ 1740 | C=O | Ester stretch |

| ~ 1720 | C=O | Carboxylic acid stretch |

| ~ 1690 | C=O | Carbamate stretch |

| 1600 - 1450 | C=C | Aromatic ring stretch |

| ~ 760 and ~ 740 | C-H | Aromatic out-of-plane bend |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

| m/z Value | Ion |

| 468.23 | [M+H]⁺ |

| 490.21 | [M+Na]⁺ |

| 466.22 | [M-H]⁻ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for compounds such as this compound. Instrument parameters may need to be optimized for specific equipment and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

4.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

-

Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and several hundred to several thousand scans.

-

-

Processing: Apply a Fourier transform, phase correct, and reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The spectrum is typically displayed in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, often containing a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

-

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

-

Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

-

-

Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks and any characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Conclusion

While experimental spectroscopic data for this compound is not readily found in the public domain, a comprehensive understanding of its expected spectral characteristics can be derived from the known properties of its constituent functional groups. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the generalized experimental protocols provided in this guide, offer a solid foundation for researchers to characterize this compound and ensure its quality for downstream applications in peptide synthesis and pharmaceutical development. It is recommended that researchers acquiring new data for this compound publish their findings to contribute to the collective knowledge of the scientific community.

Solubility of Fmoc-Asu(OtBu)-OH in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility in Organic Solvents

Precise quantitative solubility data for Fmoc-Asu(OtBu)-OH is not extensively documented. However, the solubility of its close structural analog, Fmoc-Asp(OtBu)-OH, and the general behavior of Fmoc-protected amino acids provide a strong indication of suitable solvents. Fmoc-amino acids are typically soluble in polar aprotic solvents commonly used in peptide synthesis.

Table 1: Solubility of this compound and a Structural Analog in Common Organic Solvents

| Solvent | Abbreviation | Qualitative Solubility of this compound | Quantitative Solubility of Fmoc-Asp(OtBu)-OH (Analog) |

| N,N-Dimethylformamide | DMF | Assumed Soluble | Soluble |

| Dimethyl sulfoxide | DMSO | Assumed Soluble | 200 mg/mL[1] |

| N-Methyl-2-pyrrolidone | NMP | Assumed Soluble | Soluble |

| Dichloromethane | DCM | Assumed Soluble | Soluble |

| Tetrahydrofuran | THF | Likely Soluble | Not Found |

| Acetonitrile | ACN | Likely Soluble | Not Found |

| Methanol | MeOH | Sparingly Soluble to Insoluble | Not Found |

| Ethanol | EtOH | Sparingly Soluble to Insoluble | Not Found |

Disclaimer: The qualitative solubility of this compound is inferred from its structural similarity to other Fmoc-amino acids and its primary application in SPPS, which necessitates dissolution in solvents like DMF and NMP. Quantitative data is provided for the structural analog Fmoc-Asp(OtBu)-OH to offer a benchmark.

Experimental Protocols: Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is adapted from general principles of solubility testing for organic compounds.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound (solid powder)

-

High-purity organic solvents (e.g., DMF, DMSO, NMP, DCM)

-

Analytical balance (readable to at least 0.1 mg)

-

A set of clean, dry, sealable glass vials (e.g., 4 mL) with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid side reactions.

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 20-50 mg) into a series of vials.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial in increasing amounts (e.g., 0.2 mL, 0.4 mL, 0.6 mL, etc.).

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection for the persistence of solid material should be made periodically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow any undissolved solid to settle. For more accurate results, centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully extract a known volume of the clear supernatant from a vial that still contains undissolved solid. Dilute this aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. The Fmoc group has a characteristic UV absorbance that can be used for quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Mandatory Visualization: SPPS Experimental Workflow

The following diagram illustrates a typical cycle of solid-phase peptide synthesis (SPPS) involving the coupling of an Fmoc-protected amino acid like this compound.

Caption: A typical cycle in Solid-Phase Peptide Synthesis (SPPS).

References

A Predictive Analysis of the Thermal Stability and Degradation Profile of Fmoc-Asu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability and degradation profile of Fmoc-Asu(OtBu)-OH, a crucial building block in peptide synthesis and drug development. In the absence of direct experimental data for this specific molecule, this document leverages established knowledge of the thermal behavior of its constituent functional groups—the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the aminosuberic acid (Asu) backbone, and the tert-butyl ester (OtBu) protecting group—to forecast its decomposition pathway. This guide outlines the anticipated thermal events, proposes a multi-step degradation mechanism, and furnishes detailed protocols for experimental verification using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The information presented herein is intended to assist researchers in anticipating the thermal liabilities of this compound, thereby informing decisions related to its handling, storage, and application in chemical synthesis.

Introduction

Fmoc-L-aminosuberic acid α-tert-butyl ester, or this compound, is a derivative of aminosuberic acid, a C8 α-amino acid. It is widely utilized in solid-phase peptide synthesis (SPPS) for the introduction of a spacer or a point of conjugation in peptide structures. The thermal stability of such reagents is a critical parameter that can influence the purity of the final peptide product and the efficiency of the synthesis process. Understanding the degradation profile is essential for defining appropriate storage conditions, identifying potential side-products during synthesis, and ensuring the overall quality and reproducibility of the manufacturing process. This whitepaper presents a predictive analysis of the thermal behavior of this compound based on the known properties of its chemical components.

Predicted Thermal Stability and Degradation Profile

The thermal degradation of this compound is anticipated to proceed in a stepwise manner, with the protecting groups being the most thermally labile components. The following sections detail the predicted thermal events and the likely degradation pathway.

Summary of Predicted Thermal Events

The anticipated thermal decomposition of this compound can be summarized in the following table, which outlines the expected temperature ranges for each degradation step and the associated mass loss.

| Predicted Thermal Event | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Description of Event |

| Step 1: Fmoc Group Cleavage | 120 - 200 | ~47.3% | Initial decomposition of the Fmoc group, likely proceeding via an E1cB-type mechanism to yield dibenzofulvene and carbon dioxide. The liberated amine may autocatalyze this process. |

| Step 2: Tert-butyl Ester Decomposition | 150 - 250 | ~12.0% | Elimination of isobutylene (B52900) from the tert-butyl ester group, resulting in the formation of a carboxylic acid. This process can be facilitated by the presence of acidic species. |

| Step 3: Aminosuberic Acid Backbone Degradation | > 250 | Variable | Further decomposition of the remaining aminosuberic acid moiety, likely involving decarboxylation, deamination, and cyclization reactions, leading to the formation of various smaller volatile molecules and a carbonaceous residue. |

Note: These are predicted temperature ranges and mass losses. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

Predicted Thermal Degradation Pathway

The thermal degradation of this compound is hypothesized to initiate with the cleavage of the Fmoc protecting group, which is known to be thermally labile.[1][2] This is expected to be followed by the decomposition of the tert-butyl ester and finally the degradation of the amino acid backbone at higher temperatures.

Caption: Predicted thermal degradation pathway of this compound.

Recommended Experimental Protocols for Thermal Analysis

To experimentally validate the predicted thermal stability and degradation profile of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound and to identify the temperature ranges of its decomposition steps.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature and the peak decomposition temperature for each mass loss step from the TGA curve and its first derivative (DTG curve), respectively.

-

Calculate the percentage mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature just beyond its final decomposition point (as determined by TGA, e.g., 350 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic and exothermic peaks corresponding to thermal events.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each transition.

-

Caption: Experimental workflow for thermal analysis.

Discussion and Conclusion

The predicted thermal degradation of this compound suggests a multi-step process initiated by the cleavage of the Fmoc group at a relatively moderate temperature of around 120-200 °C. This is a critical consideration for synthetic protocols that may involve elevated temperatures. The subsequent decomposition of the tert-butyl ester and the amino acid backbone occurs at progressively higher temperatures.

The thermal lability of the Fmoc group is well-documented and can occur even in the absence of a base at elevated temperatures.[1][3] The primary degradation products are expected to be dibenzofulvene and carbon dioxide. The tert-butyl ester is generally more stable but can undergo elimination of isobutylene, particularly in the presence of any acidic species that may form during the initial decomposition.[4][5] Finally, the unprotected aminosuberic acid will degrade at higher temperatures, a common characteristic of amino acids which tend to undergo complex reactions including decarboxylation and condensation upon heating.[6]

It is imperative for researchers and drug development professionals to be aware of these potential degradation pathways. The formation of byproducts resulting from thermal decomposition can complicate purification processes and compromise the quality of the final product. The experimental protocols provided in this guide offer a systematic approach to empirically determine the thermal stability of this compound, allowing for the development of robust and reliable synthetic and manufacturing processes.

References

- 1. chimia.ch [chimia.ch]

- 2. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Roles of Fmoc and OtBu Protecting Groups in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1] The success of SPPS hinges on the precise and sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.[2] This process necessitates the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the formation of the desired peptide sequence.[3][4]

Among the various strategies developed, the Fmoc/tBu approach is the most widely adopted method for SPPS.[5][6] This strategy is founded on an orthogonal protection scheme, utilizing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as the tert-butyl (tBu) group, for the semi-permanent protection of reactive amino acid side chains.[7][8] This guide provides a comprehensive technical overview of the distinct and synergistic roles of the Fmoc and O-tert-butyl (OtBu) protecting groups, their underlying chemistry, and their practical application in modern peptide synthesis.

The Role of the Fmoc Group: Temporary Nα-Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino terminus of amino acids.[9][10] Its primary role is to prevent the amino group from reacting during the activation and coupling of the carboxyl group of the same amino acid, thus preventing self-polymerization.[2]

Chemical Mechanism of Fmoc Protection and Deprotection

The Fmoc group is introduced by reacting an amino acid with a reagent like Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu).[9][11]

The key advantage of the Fmoc group is its lability under mild basic conditions, which do not affect the acid-labile side-chain protecting groups or the bond linking the peptide to the resin.[2][] Deprotection is typically achieved by treating the resin-bound peptide with a 20-50% solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][13]

The deprotection mechanism is a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the unstable carbamic acid intermediate, which then decomposes into carbon dioxide and the free amine.[7][] This process also generates dibenzofulvene (DBF), a reactive electrophile that is scavenged by the excess piperidine to form a stable adduct, preventing it from causing side reactions with the newly liberated amine.[2][7]

Caption: Mechanism of Fmoc deprotection by piperidine.

A significant advantage of the Fmoc group is that its cleavage product, the dibenzofulvene-piperidine adduct, has a strong UV absorbance.[2][9] This property allows for real-time, quantitative monitoring of the deprotection reaction, ensuring the cycle is complete before proceeding to the next coupling step.[14]

The Role of the OtBu Group: Side-Chain Protection

While the Fmoc group provides temporary protection, other reactive functionalities present in the side chains of many amino acids require more robust, "permanent" protection throughout the entire synthesis process.[7] These side-chain protecting groups must remain stable during the repeated basic treatments for Fmoc removal but be easily removable at the end of the synthesis.[2]

The tert-butyl (tBu) group, in the form of tert-butyl ethers (tBu) or tert-butyl esters (OtBu), is a cornerstone of side-chain protection in Fmoc SPPS. It is highly stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[8][15]

Amino Acids Protected by tBu-Based Groups

The OtBu group and its ether equivalent (tBu) are used to protect the side chains of several common amino acids:

-

Aspartic Acid (Asp) and Glutamic Acid (Glu) : The side-chain carboxyl groups are protected as tert-butyl esters (OtBu) to prevent them from reacting during coupling steps.[3][15]

-

Serine (Ser) , Threonine (Thr) , and Tyrosine (Tyr) : The side-chain hydroxyl groups are protected as tert-butyl ethers (tBu).[3][15]

The deprotection of these tBu-based groups occurs during the final cleavage step, where the completed peptide is released from the resin. This is typically achieved by treating the peptidyl-resin with a "cleavage cocktail" containing a high concentration of TFA (e.g., 95%).[1][6] The acidic environment protonates the ether or ester oxygen, leading to the formation of a stable tert-butyl cation and the unprotected side chain.

Caption: Mechanism of OtBu deprotection by Trifluoroacetic Acid (TFA).

The Orthogonal Fmoc/OtBu Strategy in SPPS

The true power of the Fmoc and OtBu protecting groups lies in their orthogonality.[7][16] An orthogonal protection strategy is one in which different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[7][17]

In the Fmoc/tBu strategy:

-

The Nα-Fmoc group is selectively removed at each cycle with a base (piperidine).

-

The side-chain tBu/OtBu groups and the resin linker remain completely stable to this base treatment.

-

At the end of the synthesis, all tBu/OtBu groups and the peptide-resin linkage are cleaved simultaneously with a strong acid (TFA).[8]

This orthogonality provides a highly efficient and clean workflow for building peptide chains.[] It minimizes side reactions that could occur if deprotection conditions were not fully selective, a challenge sometimes faced in older strategies like the Boc/Bzl method.[2][5]

Caption: The orthogonal workflow of Fmoc/OtBu Solid-Phase Peptide Synthesis.

Data Presentation

Table 1: Comparison of Fmoc and OtBu Protecting Groups

| Property | Fmoc Group | OtBu/tBu Group | Orthogonality |

| Function | Temporary Nα-amino protection | "Permanent" side-chain protection | Yes |

| Lability | Base-labile | Acid-labile | Yes |

| Deprotection Reagent | 20-50% Piperidine in DMF | 95% Trifluoroacetic Acid (TFA) | Yes |

| Stability | Stable to acid | Stable to base (e.g., piperidine) | Yes |

| Removal | At every synthesis cycle | Final step (cleavage) | Yes |

Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS

| Amino Acid | Side Chain Functionality | Common Protecting Group | Lability |

| Aspartic Acid (Asp) | Carboxylic Acid | O-tert-butyl (OtBu) | Acid |

| Glutamic Acid (Glu) | Carboxylic Acid | O-tert-butyl (OtBu) | Acid |

| Serine (Ser) | Hydroxyl | tert-butyl (tBu) | Acid |

| Threonine (Thr) | Hydroxyl | tert-butyl (tBu) | Acid |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-butyl (tBu) | Acid |

| Arginine (Arg) | Guanidinium | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Acid |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | Acid, specific conditions |

| Histidine (His) | Imidazole | Trt (Trityl) | Acid |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) | Acid |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | Acid |

Table 3: Quantitative Data on Fmoc Deprotection Kinetics

The rate of Fmoc removal is dependent on the base concentration, solvent, and the specific amino acid residue.

| Reagent/Condition | Amino Acid | Time for >99% Deprotection | Source |

| 5% Piperidine in DMF | Fmoc-Val-OH | ~3 minutes | [18][19] |

| 20% Piperidine in DMF | Fmoc-Val-OH | < 3 minutes | [18][19] |

| 0.25 M NaOH in 1:1 MeOH/H₂O | Fmoc-Arg(Pbf)-OH | ~20 minutes | [20] |

| 20% 4-Methylpiperidine in DMF | Fmoc-Arg(Pbf)-OH | ~7-10 minutes (for max efficiency) | [21] |

| 20% Piperazine in DMF | Fmoc-Arg(Pbf)-OH | ~7-10 minutes (for max efficiency) | [21] |

Note: Deprotection times can be longer for sterically hindered amino acids or within aggregating peptide sequences.[7]

Experimental Protocols

Standard Protocol for a Single Fmoc-SPPS Cycle

This protocol outlines the manual steps for adding one amino acid to a growing peptide chain on a solid support.

-

Resin Swelling:

-

Place the resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes.[13]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene adduct. A typical wash cycle is 5-7 times with DMF.[13]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, HATU, HBTU; slightly less than 1 eq. to the amino acid) in DMF.[13]

-

Add an activation base (e.g., DIPEA or collidine; 2 equivalents relative to the amino acid).

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the washed resin.

-

Agitate the mixture for 1-2 hours at room temperature.[1]

-

Optional: Perform a colorimetric test (e.g., Kaiser test) to confirm complete coupling (a negative test indicates no free primary amines remain).

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

The resin is now ready for the next deprotection cycle.

-

Final Cleavage and Global Deprotection Protocol

-

Preparation: After the final coupling and washing steps, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Cleavage:

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS and water act as scavengers to trap the reactive cations (e.g., tert-butyl cations) generated during deprotection.[1]

-

Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[1]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the resulting peptide pellet under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

-

Conclusion

The Fmoc and OtBu protecting groups are central to the success and widespread adoption of modern solid-phase peptide synthesis. Their orthogonal chemical properties—the base-lability of Fmoc and the acid-lability of OtBu—enable a robust, efficient, and highly controllable strategy for assembling complex peptide chains.[7][22] This approach minimizes side reactions, allows for the synthesis of sensitive and modified peptides, and is amenable to automation, making it an indispensable tool for researchers and drug development professionals in the creation of novel peptide-based therapeutics and research tools.[5][6]

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. peptide.com [peptide.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. total-synthesis.com [total-synthesis.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. youtube.com [youtube.com]

- 15. peptide.com [peptide.com]

- 16. Protecting group - Wikipedia [en.wikipedia.org]

- 17. biosynth.com [biosynth.com]

- 18. redalyc.org [redalyc.org]

- 19. researchgate.net [researchgate.net]

- 20. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Aminosuberic Acid Derivatives: A Technical Review for Drug Discovery

Introduction

Aminosuberic acid (Asu), a non-proteinogenic α-amino acid, and its derivatives have emerged as versatile scaffolds in medicinal chemistry and drug development. Their unique structural features, including a long aliphatic chain and two carboxylic acid moieties, allow for the creation of diverse molecular architectures with a range of biological activities. This technical guide provides an in-depth review of the prominent applications of aminosuberic acid derivatives, with a particular focus on their role as histone deacetylase (HDAC) inhibitors for cancer therapy and as key components in the synthesis of peptide analogues with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds.

Aminosuberic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors

A significant application of aminosuberic acid derivatives is in the development of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown considerable promise in cancer treatment.[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and thereby repressing gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Aminosuberic acid derivatives have been successfully employed as the linker region in the pharmacophore model of HDAC inhibitors. This model typically consists of three key components:

-

A Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. Hydroxamic acid is a commonly used ZBG.

-

A Linker Region: This part connects the ZBG to the cap group and occupies the hydrophobic channel of the enzyme's active site. The aliphatic chain of aminosuberic acid is well-suited for this purpose.

-

A Cap Group: This is typically an aromatic or other bulky group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity.

The general structure of an aminosuberic acid-based HDAC inhibitor is depicted below.

References

A Comprehensive Technical Guide to Fmoc-Asu(OtBu)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Asu(OtBu)-OH, a non-proteinogenic amino acid derivative, is a critical building block in modern peptide chemistry and drug discovery. Its unique structural features, including the α-aminosuberic acid (Asu) core, the fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group, and the tert-butyl (OtBu) ester protecting the side-chain carboxyl group, make it a versatile tool for synthesizing modified peptides with enhanced pharmacological properties. This guide provides an in-depth overview of its chemical identifiers, a detailed experimental protocol for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and a visual representation of the synthetic workflow.

Core Chemical Identifiers and Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its effective application. The following table summarizes its key identifiers and characteristics.

| Identifier | Value | Reference |

| CAS Number | 276869-41-1 | [1][2][3][4][5][6] |

| IUPAC Name | (2S)-8-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-8-oxooctanoic acid | [2][4][5] |

| Chemical Formula | C₂₇H₃₃NO₆ | [1][3] |

| Molecular Weight | 467.56 g/mol | [1][2] |

| PubChem CID | 69297251 | [1] |

| MDL Number | MFCD00080269 | [1][2][4][6] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocol: Incorporation of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard, well-established principles of Fmoc-based solid-phase peptide synthesis. The following protocol provides a detailed methodology for manual synthesis. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents:

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling reagents (e.g., HCTU, HATU, or HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Diethyl ether, cold

-

Standard laboratory glassware and SPPS reaction vessel

Procedure:

-

Resin Swelling: The resin is placed in the reaction vessel and washed with DMF to allow for swelling, which is crucial for efficient reaction kinetics.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes a free amine group for the subsequent coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF.

-

A coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to the amino acid solution to activate the carboxylic acid group.

-

This activated amino acid solution is then added to the resin with the free amine. The reaction is allowed to proceed for a specified time (typically 1-2 hours) to form the peptide bond.

-

-

Washing: The resin is washed again with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the Asu residue) are removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The crude peptide is then collected, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis for the incorporation of an amino acid like this compound.

This technical guide provides a foundational understanding of this compound for professionals in peptide research and drug development. The detailed chemical identifiers, a comprehensive experimental protocol, and a clear visual workflow aim to facilitate the successful application of this valuable non-proteinogenic amino acid in the synthesis of novel and potent peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Asu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-α-Aminosuberic acid γ-tert-butyl ester, abbreviated as Fmoc-Asu(OtBu)-OH, is a valuable derivative of the C8 dicarboxylic amino acid, aminosuberic acid, for solid-phase peptide synthesis (SPPS). Its unique structure, featuring a long aliphatic side chain with a protected carboxyl group, makes it a critical building block for introducing conformational constraints and forming intramolecular bridges in peptides. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of structurally complex and biologically active peptides.

The primary application of this compound lies in the creation of lactam-bridged cyclic peptides. These cyclic structures often exhibit enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity compared to their linear counterparts. The aminosuberic acid linker can be used to span multiple amino acid residues, for instance, creating bridges between positions i and i+7, which is instrumental in stabilizing α-helical conformations.

Key Applications

-

Synthesis of Lactam-Bridged Peptides: this compound is frequently paired with an amino acid bearing a side-chain protected amine, such as Fmoc-Lys(Boc)-OH, to form a stable intramolecular amide (lactam) bridge. This technique is crucial in the development of peptide hormone analogues and receptor antagonists.

-

Development of Peptide Therapeutics: The conformational constraints introduced by the aminosuberic acid bridge can lock a peptide into its bioactive conformation, leading to more potent and selective therapeutic candidates.

-

Structure-Activity Relationship Studies: By systematically incorporating Asu-based bridges at different positions within a peptide sequence, researchers can probe the conformational requirements for biological activity.

Data Presentation: Performance and Purity

The successful incorporation of this compound and the subsequent cyclization are critical for the overall yield and purity of the final peptide. The following tables provide a summary of typical conditions and expected outcomes based on literature precedents.

| Parameter | Condition/Value | Remarks |

| Coupling Reagent | HBTU/HOBt, HATU, DIC/Oxyma | Standard phosphonium (B103445) and uronium salt-based reagents are effective. Carbodiimides can also be used. |

| Equivalents of this compound | 3-5 equivalents | A slight excess ensures complete coupling to the resin-bound amine. |

| Activation Time | 2-5 minutes | Pre-activation of the amino acid with the coupling reagent and a base is recommended. |

| Coupling Time | 1-2 hours | Reaction time may be extended for sterically hindered couplings. Monitoring with a Kaiser test is advised. |

| Crude Peptide Purity | 60-80% | Purity is sequence-dependent and can be influenced by aggregation during synthesis. |

| Purified Peptide Yield | 6-70% | Yields vary significantly based on the complexity of the peptide and the efficiency of purification. |

Table 1: General Coupling Parameters for this compound in SPPS.

| Parameter | Condition/Value | Remarks |

| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | Standard conditions for Fmoc removal are generally effective. |

| Deprotection Time | 2 x 10 minutes | A two-step deprotection ensures complete removal of the Fmoc group. |

| On-Resin Cyclization Reagent | HATU, PyAOP/DIPEA | Efficient coupling reagents are required for the intramolecular lactam bridge formation. |

| Cyclization Time | 4-24 hours | The reaction is typically slower than intermolecular couplings and should be monitored for completion. |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | A standard cleavage cocktail is used to cleave the peptide from the resin and remove side-chain protecting groups. |

Table 2: Typical Deprotection, Cyclization, and Cleavage Conditions for Asu-Containing Peptides.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide chain.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes and drain.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Protocol 2: On-Resin Lactam Bridge Formation

This protocol outlines the procedure for forming a lactam bridge between the side chains of an aminosuberic acid residue and a lysine (B10760008) residue. This assumes the linear peptide has been synthesized with orthogonally protected Fmoc-Asu(OAll)-OH and Fmoc-Lys(Alloc)-OH.

-

Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with DMF.

-

Selective Deprotection of Allyl/Alloc Groups:

-

Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.25 equivalents) and phenylsilane (B129415) (25 equivalents) in DCM.

-

Add the solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 2 hours.

-

Wash the resin thoroughly with DCM, 0.5% DIPEA in NMP, 0.5% sodium diethyldithiocarbamate (B1195824) in NMP, and finally NMP.

-

-

Intramolecular Cyclization (Lactamization):

-

Prepare a solution of HATU (3 equivalents) and DIPEA (6 equivalents) in NMP.

-

Add the coupling solution to the deprotected peptide-resin.

-

Allow the reaction to proceed for 4-24 hours at room temperature.

-

Monitor the reaction for completion using a Kaiser test (a negative result indicates completion).

-

-

Final Washing: Once cyclization is complete, wash the resin with NMP and DCM.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the cyclic peptide from the solid support and removal of the remaining side-chain protecting groups.

-

Resin Preparation: Wash the dried peptide-resin with DCM.

-

Cleavage:

-

Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualization

Caption: Workflow for SPPS of Lactam-Bridged Peptides.

Caption: Endothelin Receptor Signaling Pathway and Antagonism.

Application Notes and Protocols for Coupling Fmoc-Asu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-α-aminosuberic acid δ-tert-butyl ester (Fmoc-Asu(OtBu)-OH) is an important building block in solid-phase peptide synthesis (SPPS), often incorporated to introduce a long-chain, flexible spacer or to enable side-chain modifications. Due to its steric bulk, the efficient coupling of this compound can be challenging and requires the selection of appropriate coupling reagents and optimized protocols to ensure high yields and purity of the final peptide. These application notes provide a guide to the recommended coupling reagents for this compound, complete with detailed experimental protocols and a comparative analysis of their performance.

Recommended Coupling Reagents

For sterically hindered amino acids such as this compound, the use of potent activating reagents is crucial for driving the coupling reaction to completion and minimizing side reactions like racemization. Based on established principles of SPPS for difficult couplings, the following reagents are recommended.[1]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : As an aminium/uronium salt-based reagent, HATU is highly effective for coupling sterically hindered amino acids. It reacts rapidly to form a highly reactive OAt-active ester, which leads to efficient amide bond formation with a low risk of racemization.[2]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : A phosphonium (B103445) salt-based reagent, PyBOP is a reliable choice for most coupling reactions, including those involving bulky amino acids.[3] It offers a good balance of high reactivity and stability, with the added benefit of its byproducts being non-carcinogenic.[3]

-

DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) : This combination offers a cost-effective and efficient method for amide bond formation.[4] Oxyma Pure, as an additive, has been shown to be superior to HOBt in terms of reactivity and minimizing racemization.[5]

Data Presentation

While direct quantitative comparative data for the coupling efficiency of this compound with various reagents is not extensively available in the literature, the following table summarizes the expected performance based on their general efficacy with sterically hindered amino acids.

| Coupling Reagent | General Coupling Efficiency for Hindered Amino Acids | Typical Reaction Time | Key Advantages |

| HATU | Very High | 20 - 45 minutes | High reactivity, fast kinetics, low racemization risk.[2][3] |

| PyBOP | High | 30 - 120 minutes | Efficient for most amino acids, non-carcinogenic byproducts.[3] |

| DIC/Oxyma | Good to High | 60 - 120 minutes | Cost-effective, low risk of racemization with Oxyma.[3][5] |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the recommended reagents in manual Fmoc-SPPS.

Protocol 1: HATU-Mediated Coupling

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected using a standard 20% piperidine (B6355638) in DMF solution. Wash the resin thoroughly with DMF.

-

Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid/HATU solution and agitate for 2-5 minutes to pre-activate.[2]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: PyBOP-Mediated Coupling

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

PyBOP

-

DIPEA

-

DMF

Procedure:

-

Resin Preparation: Perform N-terminal Fmoc deprotection of the peptide-resin with 20% piperidine in DMF and wash thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[3]

-

Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly.[3]

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

-

Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered amino acids like this compound, a longer reaction time is recommended.[3]

-

Monitoring: Check for reaction completion using the Kaiser test.

-

Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

Protocol 3: DIC/Oxyma-Mediated Coupling

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

DIC

-

Oxyma Pure

-

DMF

Procedure:

-

Resin Preparation: Deprotect the N-terminal Fmoc group of the peptide-resin using 20% piperidine in DMF and wash with DMF.

-

Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

-

Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected resin.

-

Add DIC (3 equivalents) to the resin slurry.

-

Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Use the Kaiser test to monitor the progress of the coupling.

-

Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF and DCM.

Mandatory Visualizations

Logical Workflow for Coupling Reagent Selection

Caption: Decision tree for selecting a coupling reagent for this compound.

General Experimental Workflow for SPPS

Caption: General workflow for a single cycle in Fmoc-based SPPS.

Activation Pathways of Recommended Coupling Reagents